![molecular formula C19H16ClN3O4 B410712 N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE](/img/structure/B410712.png)
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE is a complex organic compound that features a quinoline core, a phenyl group, and a propionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes nitration to introduce the nitro group. This is followed by a substitution reaction to attach the chloro-phenyl group. The final step involves the formation of the propionamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an amino-quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately leading to their death .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as 8-hydroxyquinoline and its derivatives.
Phenyl derivatives: Such as 2-chlorophenyl derivatives.
Propionamide derivatives: Such as N-phenylpropionamide.
Uniqueness
N-[(2-CHLOROPHENYL)(8-HYDROXY-5-NITROQUINOLIN-7-YL)METHYL]PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C19H16ClN3O4 |
|---|---|
分子量 |
385.8g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-16(24)22-17(11-6-3-4-8-14(11)20)13-10-15(23(26)27)12-7-5-9-21-18(12)19(13)25/h3-10,17,25H,2H2,1H3,(H,22,24) |
InChI 键 |
WFKSFBVFFZAAHH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
规范 SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


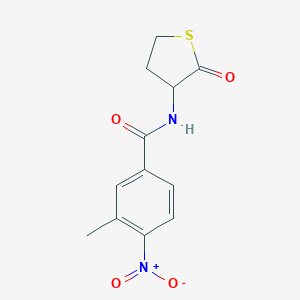
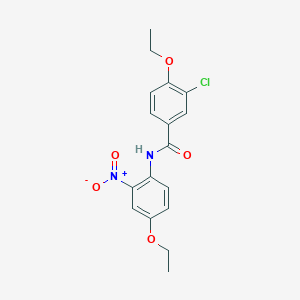
![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)

![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)
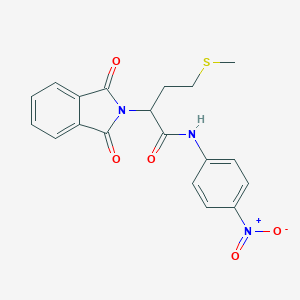
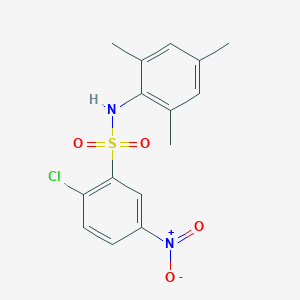
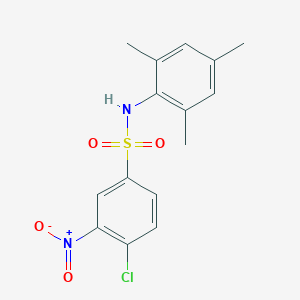
![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)
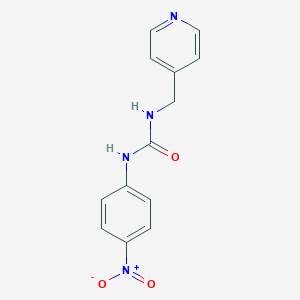
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)
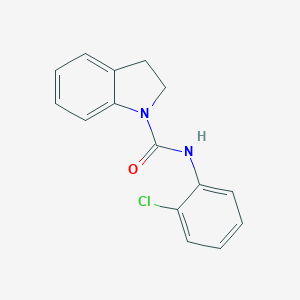
![N-[[(2-nitrobenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410651.png)
